

What is (3-Chloro-1-benzothien-2-yl)methanol?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(3-Chloro-1-benzothien-2-yl)methanol
Cat. No.:	B180160

[Get Quote](#)

An In-depth Technical Guide to **(3-Chloro-1-benzothien-2-yl)methanol**

Introduction

(3-Chloro-1-benzothien-2-yl)methanol is a halogenated derivative of the benzothiophene scaffold, a heterocyclic compound that is a cornerstone in medicinal chemistry and materials science. The fusion of a benzene ring and a thiophene ring creates a bicyclic system with a unique electronic and structural profile, making it a privileged structure in drug discovery. The strategic placement of a chloro group at the 3-position and a hydroxymethyl group at the 2-position provides two reactive handles for further chemical modification, rendering this compound a versatile building block for the synthesis of more complex molecules.

The presence of chlorine, a common halogen in pharmaceuticals, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity.^{[1][2]} The primary alcohol functionality allows for a wide range of chemical transformations, including oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and safety considerations of **(3-Chloro-1-benzothien-2-yl)methanol** for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **(3-Chloro-1-benzothien-2-yl)methanol** is essential for its handling, storage, and application in synthetic chemistry. The

key properties are summarized in the table below.

Property	Value	Source
CAS Number	124168-55-4	[3]
Molecular Formula	C ₉ H ₇ ClOS	
Molecular Weight	198.67 g/mol	[4] [5]
IUPAC Name	(3-chloro-1-benzothiophen-2-yl)methanol	[3]
Synonyms	Benzo[b]thiophene-2-methanol, 3-chloro-	[3]
Appearance	Expected to be a solid at room temperature	[4]

Synthesis and Mechanistic Insights

The most direct and common synthetic route to **(3-Chloro-1-benzothien-2-yl)methanol** is the reduction of its corresponding aldehyde, 3-chloro-1-benzothiophene-2-carbaldehyde. This transformation is a fundamental reaction in organic chemistry, typically achieved with high efficiency using metal hydride reducing agents.

Synthetic Pathway: Reduction of an Aldehyde

The conversion of the aldehyde to a primary alcohol is a nucleophilic addition reaction. Hydride reagents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), serve as a source of the hydride ion (H⁻).[\[6\]](#) The nucleophilic hydride attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an intermediate alkoxide.[\[6\]](#) A subsequent workup with a protic solvent, such as water or a dilute acid, protonates the alkoxide to yield the final alcohol product.

Sodium borohydride is often the preferred reagent for this transformation due to its milder nature and higher chemoselectivity compared to the more reactive LiAlH₄.[\[7\]](#) NaBH₄ will readily reduce aldehydes and ketones but typically does not affect other functional groups like esters or amides, which can be an advantage in the synthesis of complex molecules.[\[7\]](#)

Caption: Synthetic scheme for the reduction of 3-chloro-1-benzothiophene-2-carbaldehyde.

Step-by-Step Experimental Protocol

The following is a representative experimental procedure for the synthesis of **(3-Chloro-1-benzothien-2-yl)methanol**.

- **Dissolution:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-1-benzothiophene-2-carbaldehyde (1.0 eq) in methanol at room temperature.
- **Cooling:** Cool the solution to 0 °C using an ice bath. This is to control the exothermic nature of the reaction.
- **Addition of Reducing Agent:** Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise to the stirred solution. The slow addition helps to manage the reaction rate and prevent excessive foaming.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
- **Quenching:** Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C to neutralize the excess NaBH₄ and hydrolyze the borate esters.
- **Extraction:** Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volume).
- **Washing and Drying:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude **(3-Chloro-1-benzothien-2-yl)methanol** can be further purified by column chromatography on silica gel or by recrystallization.

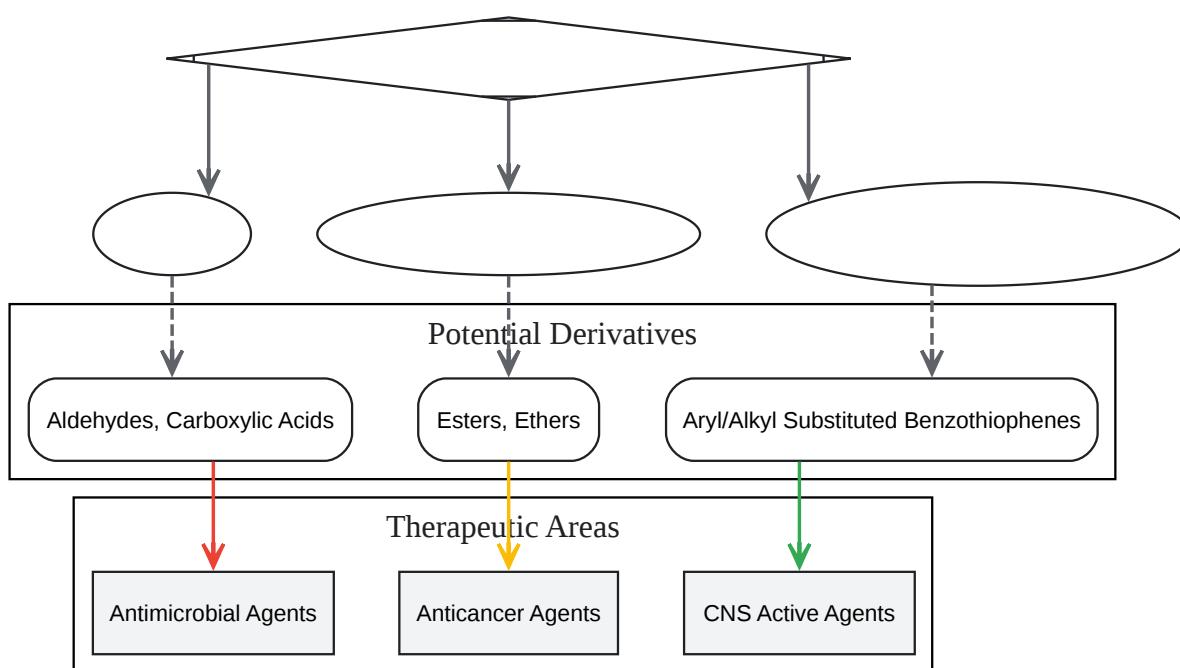
Synthesis of the Precursor Aldehyde

The starting material, 3-chloro-1-benzothiophene-2-carbaldehyde, can be synthesized from various precursors. One common approach involves the Vilsmeier-Haack formylation of 3-

chlorobenzo[b]thiophene. Alternatively, synthetic routes starting from cinnamic acid derivatives have been reported to generate the 3-chlorobenzo[b]thiophene core structure, which can then be functionalized.[8][9]

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized **(3-Chloro-1-benzothien-2-yl)methanol** would be achieved through a combination of spectroscopic techniques.


- ^1H NMR (Proton Nuclear Magnetic Resonance): The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the methylene protons (-CH₂OH), and a broad singlet for the hydroxyl proton (-OH) which is exchangeable with D₂O.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum will display signals for all nine carbon atoms in the molecule, including the characteristic signal for the methylene carbon adjacent to the oxygen and the carbons of the benzothiophene core.
- IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic peaks for the aromatic C-H and C=C bonds of the benzothiophene ring will also be present.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2 peak) due to the presence of the chlorine atom.

Applications in Research and Drug Development

The benzothiophene scaffold is a prominent feature in a number of approved drugs and clinical candidates due to its wide range of biological activities.[10][11] Derivatives have been investigated for their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[10][11]

(3-Chloro-1-benzothien-2-yl)methanol serves as a valuable intermediate in the synthesis of novel benzothiophene derivatives for drug discovery. The chloro and hydroxymethyl groups are key functional handles for diversification.

- Modification of the Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which can then participate in reactions such as reductive amination, Wittig reactions, or amide bond formation to introduce diverse side chains.
- Substitution of the Chlorine Atom: While the chlorine at the 3-position of the benzothiophene ring can be relatively unreactive towards nucleophilic aromatic substitution, it can be a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.
- Structure-Activity Relationship (SAR) Studies: The compound and its derivatives are ideal for SAR studies. By systematically modifying the substituents at the 2- and 3-positions, researchers can probe the structural requirements for optimal biological activity and selectivity. Recent studies have highlighted the antimicrobial potential of 3-halobenzo[b]thiophene derivatives.[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Potential synthetic modifications and therapeutic applications of the title compound.

Safety and Handling

As with any chemical reagent, **(3-Chloro-1-benzothien-2-yl)methanol** should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[12]
- Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[12][13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[12][13]
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Waste should not be disposed of with household garbage or allowed to reach the sewage system.[14]

It is crucial to consult the specific Safety Data Sheet (SDS) for **(3-Chloro-1-benzothien-2-yl)methanol** before use for detailed and up-to-date safety information.

Conclusion

(3-Chloro-1-benzothien-2-yl)methanol is a synthetically valuable building block with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis via the reduction of the corresponding aldehyde, coupled with the reactive nature of its chloro and hydroxymethyl functional groups, makes it an attractive starting point for the development of novel compounds with diverse biological activities. This guide has provided a technical overview of its properties, synthesis, and potential applications to aid researchers in leveraging this versatile molecule in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (3-CHLORO-1-BENZOTHIEN-2-YL)METHANOL CAS#: 124168-55-4 [amp.chemicalbook.com]
- 4. Benzo[b]thiophene-3-methanol, 7-chloro- | 142181-53-1 | Benchchem [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 8. EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. pdf.dutscher.com [pdf.dutscher.com]
- 14. bg.cpachem.com [bg.cpachem.com]
- To cite this document: BenchChem. [What is (3-Chloro-1-benzothien-2-yl)methanol?]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180160#what-is-3-chloro-1-benzothien-2-yl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com